Acid Blue 62

Descripción general

Descripción

Acid Blue 62: is a synthetic dye belonging to the anthraquinone class of dyes. It is commonly used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and excellent lightfastness properties. This compound is also used in various other applications, including cosmetics and biological staining.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 62 typically involves the sulfonation of anthraquinone derivatives. The process begins with the nitration of anthraquinone to form 1-nitroanthraquinone, which is then reduced to 1-aminoanthraquinone. This intermediate undergoes sulfonation with sulfuric acid to produce the final product, this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of concentrated sulfuric acid and elevated temperatures to facilitate the sulfonation reaction.

Análisis De Reacciones Químicas

Types of Reactions: Acid Blue 62 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different oxidation products, which may affect its color properties.

Reduction: this compound can be reduced to form leuco compounds, which are colorless.

Substitution: The dye can undergo substitution reactions, where functional groups on the anthraquinone ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Leuco forms of the dye.

Substitution: Substituted anthraquinone derivatives.

Aplicaciones Científicas De Investigación

Textile Industry

Acid Blue 62 is primarily used in the textile industry for dyeing purposes. Its vibrant color and stability make it suitable for various fabrics.

Case Study: Removal from Wastewater

A study examined the removal of this compound from aqueous solutions using advanced oxidation processes. The results indicated that methods such as ozonation and photocatalysis effectively decompose this dye, reducing its concentration in wastewater significantly .

| Method | Efficiency (%) | Conditions |

|---|---|---|

| Ozonation | 85 | pH 7, 25°C |

| Photocatalysis | 90 | UV light, TiO₂ catalyst |

Environmental Remediation

Given its classification as a pollutant, this compound has been the subject of numerous studies aimed at environmental cleanup.

Case Study: Adsorption Techniques

Research focused on the adsorption of this compound using SBA-15/Polyaniline nanocomposites demonstrated that these materials effectively adsorb the dye from aqueous solutions. The study optimized conditions such as pH and contact time, achieving maximum adsorption at pH 2 and a contact time of 60 minutes .

| Parameter | Optimal Value |

|---|---|

| pH | 2 |

| Contact Time | 60 minutes |

| Adsorbent Dose | 0.3 g/L |

Cosmetic Applications

This compound is utilized in hair dyes and other cosmetic formulations due to its strong coloring properties.

Case Study: Dermal Absorption Studies

A study evaluated the dermal absorption of this compound from a hair dye formulation. The findings indicated that approximately 0.47 µg/cm² of the dye penetrated the skin after application, suggesting low systemic absorption but necessitating further safety evaluations for cosmetic use .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound.

Case Study: Acute Toxicity in Rats

In a study assessing acute toxicity, rats were administered varying doses of this compound. The results indicated an LD50 greater than 2000 mg/kg body weight, suggesting low acute toxicity under controlled conditions .

| Dose (mg/kg) | Observed Effects |

|---|---|

| 500 | No adverse effects |

| 1000 | No adverse effects |

| 2000 | One mortality noted; blue coloration in urine |

Decomposition Studies

Understanding how this compound decomposes is essential for both environmental and safety considerations.

Case Study: Advanced Oxidation Processes

A study investigated the decomposition of this compound using various advanced oxidation techniques, revealing that these methods significantly reduce the dye's concentration in wastewater while also breaking down potentially harmful byproducts .

Mecanismo De Acción

The mechanism of action of Acid Blue 62 involves its interaction with various molecular targets. In biological systems, the dye binds to cellular components, allowing for visualization under a microscope. The dye’s color properties are due to its ability to absorb specific wavelengths of light, which is a result of its anthraquinone structure.

Comparación Con Compuestos Similares

Acid Blue 25: Another anthraquinone dye with similar applications but different color properties.

Acid Blue 9: A dye used in food coloring and cosmetics, known for its bright blue color.

Acid Blue 45: Used in textile dyeing, with slightly different shade and fastness properties compared to Acid Blue 62.

Uniqueness of this compound: this compound is unique due to its specific shade of blue, excellent lightfastness, and versatility in various applications. Its chemical structure allows for easy modification, making it suitable for a wide range of uses in different industries.

Actividad Biológica

Acid Blue 62 (AB62) is an anthraquinone dye widely used in the textile industry and has garnered attention for its biological activity, particularly in terms of toxicity, biodegradation, and potential therapeutic applications. This article compiles detailed research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its vibrant blue color and is soluble in water, making it suitable for various dyeing processes. Its chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 306.31 g/mol

Acute Toxicity

A significant study evaluated the acute oral toxicity of this compound in Sprague-Dawley rats. The results indicated that the compound has an LD50 greater than 2000 mg/kg body weight, suggesting low acute toxicity under the tested conditions. Observations included:

- Clinical Signs : No mortality was recorded except for one female rat that died early in the study.

- Body Weight Changes : Body weights were monitored over a 15-day period with no significant adverse effects noted on surviving animals .

Dermal and Ocular Irritation

Further investigations assessed dermal and ocular irritation potential:

- Dermal Exposure : In a study involving New Zealand White rabbits, this compound was applied to the skin. The results showed no significant irritation, with only temporary discoloration observed .

- Ocular Exposure : When tested on rabbit eyes, slight irritation was noted; however, it was reversible within 72 hours .

Biodegradation and Environmental Impact

The environmental persistence of this compound raises concerns regarding its biodegradability. Research indicates that conventional biological wastewater treatments are often ineffective against such dyes due to their complex structures. However, advanced oxidation processes (AOPs) have shown promise in degrading this compound:

- Ozonation : A study demonstrated that ozonation could effectively decolorize this compound solutions, achieving significant reduction in color intensity under optimal conditions (e.g., ozone concentration, pH) within several days .

- Photocatalytic Degradation : Experiments using N-doped titania as a photocatalyst resulted in substantial decolorization rates for this compound under UV light exposure .

Case Studies on Biodegradation

Several case studies highlight the application of biological agents for the degradation of this compound:

- Fungal Decolorization : The fungus Trametes versicolor (CBR43) demonstrated high laccase activity and was able to decolorize this compound effectively under controlled laboratory conditions. The maximum decolorization rate was achieved at pH 5 and a temperature of 28°C .

- Bacterial Treatment : Research indicated that certain bacterial strains could utilize this compound as an electron acceptor in anaerobic conditions, promoting biodegradation alongside organic matter decomposition .

Therapeutic Potential

While primarily known as a dye, there are emerging interests in the potential therapeutic applications of compounds derived from anthraquinones like this compound. Some studies suggest:

- Antimicrobial Properties : Preliminary findings indicate that certain anthraquinone derivatives possess antimicrobial activity, which may extend to derivatives of this compound .

- Photodynamic Therapy : Investigations into photodynamic therapy suggest that modifications of anthraquinone structures could lead to effective agents against cancer cells when exposed to light .

Propiedades

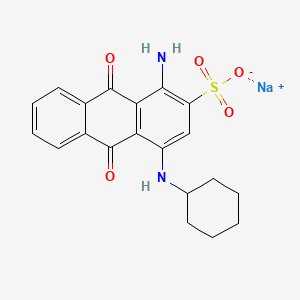

IUPAC Name |

sodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h4-5,8-11,22H,1-3,6-7,21H2,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDYMAHXZBQZKH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044673 | |

| Record name | C.I. Acid Blue 62 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-56-3 | |

| Record name | C.I. Acid Blue 62 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 62 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 62 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG356U29IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Acid Blue 62?

A1: this compound has a molecular formula of C28H20N2O6S2 and a molecular weight of 540.6 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize AB62, including UV-Vis spectrophotometry, Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide insights into its structure, functional groups, and degradation products. [, , , ]

Q3: What are the primary applications of this compound?

A3: AB62 is primarily used as a dye in the textile industry, particularly for dyeing nylon and wool fibers. [, ]

Q4: How does the structure of this compound influence its dyeing properties?

A4: The presence of sulfonate groups (-SO3-) in the AB62 molecule contributes to its solubility in water and its ability to bind to nylon fibers. Modifications to the molecule, such as replacing the sodium atom with alkylamines, can alter its solubility in different solvents and affect its dyeing characteristics. []

Q5: Why is this compound considered an environmental pollutant?

A5: The discharge of untreated textile wastewater containing AB62 poses significant environmental risks. This dye is known to be toxic to aquatic life and can persist in the environment, leading to aesthetic pollution and potential bioaccumulation. [, , , ]

Q6: How can white rot fungi (WRF) be used to remediate this compound pollution?

A6: Studies have demonstrated the effectiveness of WRF in decolorizing and detoxifying textile wastewater containing AB62. These fungi produce ligninolytic enzymes, such as laccase, lignin peroxidase, and manganese peroxidase, which can degrade the dye into less harmful products. [, , , ]

Q7: What are the mechanisms involved in the biodegradation of this compound by WRF?

A7: Research suggests that the biodegradation of AB62 by WRF involves a combination of enzymatic reactions, including dimerization of the dye molecule, breakdown into smaller fragments, and potential ring cleavage. The specific mechanisms and enzymes involved may vary depending on the fungal strain and environmental conditions. [, , , ]

Q8: What factors influence the efficiency of this compound degradation by AOPs?

A9: The efficiency of AB62 degradation by AOPs depends on factors like pH, the type and concentration of catalyst used (e.g., FeCl2, FeSO4), H2O2 concentration, and the initial dye concentration. Optimization of these parameters is crucial for achieving effective dye removal. [, ]

Q9: What materials have been investigated for the adsorption of this compound from aqueous solutions?

A10: Researchers have explored various materials for their potential to adsorb AB62 from wastewater, including coconut coir pith, mesoporous silica (SBA-15) modified with tannic acid, polypyrrole-coated tin oxide nanocomposites, and polyaniline/MCM-41 nanocomposites. [, , , ]

Q10: What factors influence the adsorption capacity of these materials?

A11: The adsorption capacity of these materials is influenced by several factors, including pH, contact time, adsorbent dosage, initial dye concentration, and temperature. Understanding the adsorption isotherms and kinetics is essential for optimizing the removal process. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.